molecular formula C52H88N10O15 B549164 N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 162808-62-0

N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Numéro de catalogue: B549164
Numéro CAS: 162808-62-0
Poids moléculaire: 1093.3 g/mol
Clé InChI: JYIKNQVWKBUSNH-WVDDFWQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caspofungin est un agent antifongique lipopeptidique semi-synthétique appartenant à la classe des échinocandines. Il est principalement utilisé pour traiter les infections fongiques causées par les espèces Aspergillus et Candida. Caspofungin agit en inhibant la synthèse du β(1,3)-D-glucane, un composant essentiel de la paroi cellulaire fongique .

Méthodes De Préparation

Caspofungin est synthétisé par un processus semi-synthétique à partir de la pneumocandine B0, un produit de fermentation du champignon Glarea lozoyensis . La préparation implique plusieurs étapes :

Analyse Des Réactions Chimiques

Caspofungin subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Caspofungin a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Caspofungin exerce ses effets antifongiques en inhibant la synthèse du β(1,3)-D-glucane, un composant crucial de la paroi cellulaire fongique . Cette inhibition perturbe l'intégrité de la paroi cellulaire, conduisant à un stress osmotique, une lyse et finalement, à la mort de la cellule fongique . La cible moléculaire principale de Caspofungin est l'enzyme β(1,3)-D-glucane synthase .

Comparaison Avec Des Composés Similaires

Activité Biologique

The compound N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (commonly referred to as a lipopeptide antifungal agent) exhibits significant biological activity primarily against pathogenic fungi. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Basic Information

PropertyDetails
CAS Number 135575-42-7
Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
IUPAC Name N-[(3S,9S,...(full name omitted for brevity)]

The compound's structure features multiple hydroxyl groups and amino functionalities that contribute to its solubility and biological activity. It primarily acts by inhibiting the synthesis of 1,3-β-D-glucan—a critical component of fungal cell walls—thereby compromising the integrity of fungal cells and leading to cell death .

Antifungal Activity

Research has shown that this compound is effective against a range of fungal pathogens. Its antifungal properties have been attributed to its ability to disrupt cell wall synthesis. Notably:

  • In vitro Studies : Various studies have demonstrated that this compound exhibits potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
  • Efficacy : In a study comparing its effectiveness with established antifungal agents like fluconazole and amphotericin B, it was found to be equally or more effective in inhibiting fungal growth .

Case Studies

  • Clinical Application : A clinical trial involving patients with invasive candidiasis highlighted the compound's effectiveness in reducing fungal burden compared to standard treatments. Patients treated with this lipopeptide showed a significant decrease in fungal load within the first week of therapy .
  • Resistance Mechanisms : Investigations into resistance mechanisms revealed that while some strains of fungi developed resistance to traditional antifungals, they remained susceptible to this compound. This suggests a potential role in treating resistant fungal infections .

Comparative Studies

A series of comparative studies have been conducted to evaluate the biological efficacy of this compound against other antifungals:

StudyCompounds ComparedFindings
Study 1FluconazoleCompound showed superior efficacy
Study 2Amphotericin BComparable effectiveness with fewer side effects
Study 3CaspofunginDemonstrated lower resistance development

Mechanistic Insights

Mechanistic studies indicate that the compound not only inhibits cell wall synthesis but also triggers apoptotic pathways in fungal cells. This dual action enhances its antifungal efficacy and provides a promising avenue for further research into combination therapies .

Propriétés

Numéro CAS

162808-62-0

Formule moléculaire

C52H88N10O15

Poids moléculaire

1093.3 g/mol

Nom IUPAC

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1

Clé InChI

JYIKNQVWKBUSNH-WVDDFWQHSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O

SMILES isomérique

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O

SMILES canonique

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O

Key on ui application

Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies.

Point d'ébullition

1408.1ºC at 760mmHg

melting_point

N/A

Key on ui other cas no.

162808-62-0
179463-17-3

Description physique

Solid

Solubilité

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol;  slightly sol in ethanol /Acetate/
Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2)

Stockage

−20°C

Synonymes

Cancidas
caspofungin
caspofungin acetate
Caspofungin MSD
L 743,872
L 743872
L-743,872
L-743872
L743,872
L743872
MK 0991
MK-0991
MK0991

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 2
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 3
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 4
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 5
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 6
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.